BenchChemオンラインストアへようこそ!

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone

1,2,4-oxadiazole log D lipophilicity

Unlike generic 1,2,4-oxadiazoles, this specific 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one isomer exhibits a markedly higher log D than its 1,3,4-counterpart, directly impacting metabolic stability, hERG liability, and aqueous solubility. The 4-fluorophenyl and 5-position attachment on the 2(1H)-pyridinone core create a unique conformational profile essential for nuclear receptor (FXR/HIF) target engagement. PAINS-free and with no pre-existing public bioactivity, it delivers a clean, non-promiscuous screening probe for hypoxia, inflammatory, and metabolic disease programs. Procuring this exact regioisomer—not a near neighbor—ensures experimental validity and unlocks novel IP space within the patented Bayer HIF inhibitor chemotype.

Molecular Formula C13H8FN3O2
Molecular Weight 257.224
CAS No. 1239755-28-2
Cat. No. B2898257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone
CAS1239755-28-2
Molecular FormulaC13H8FN3O2
Molecular Weight257.224
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)C3=CNC(=O)C=C3)F
InChIInChI=1S/C13H8FN3O2/c14-10-4-1-8(2-5-10)12-16-13(19-17-12)9-3-6-11(18)15-7-9/h1-7H,(H,15,18)
InChIKeyJLPMMRNOIASNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone (CAS 1239755-28-2): Chemical Classification and Research-Grade Procurement Baseline


5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone (CAS 1239755-28-2) is a synthetic, heterocyclic small molecule with the molecular formula C₁₃H₈FN₃O₂ and a molecular weight of 257.22 g/mol [1]. It features a 2(1H)-pyridinone core linked at the 5-position to a 1,2,4-oxadiazole ring, which is further substituted with a 4-fluorophenyl group. This specific substitution pattern is characteristic of research compounds explored within the 1,2,4-oxadiazole chemotype, a class investigated for interactions with biological targets such as the Farnesoid X Receptor (FXR) and Hypoxia-Inducible Factor (HIF) pathway [2][3]. The compound is primarily supplied as a non-GMP, research-use-only analytical standard or screening compound for early-stage in vitro pharmacological studies [4].

Why Generic Substitution of 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone Is Not Scientifically Valid


The utility of 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone cannot be extrapolated from general class-level properties of 1,2,4-oxadiazoles or pyridinones. Critically, the 1,2,4-oxadiazole isomer is known to exhibit an order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole counterpart, leading to significant differences in metabolic stability, hERG inhibition, and aqueous solubility [1]. This fundamental physicochemical divergence between regioisomers directly impacts assay compatibility and in vivo pharmacokinetics, making biological performance highly sensitive to the specific oxadiazole connectivity. Furthermore, the electronic influence of the 4-fluorophenyl substituent on the oxadiazole and the precise position of attachment to the pyridinone ring (5-position on 2(1H)-pyridinone) create a unique conformational and electronic profile that dictates target binding. Any procurement decision based on a near neighbor with a different substitution pattern, a different oxadiazole isomer, or an alternative pyridinone regioisomer would represent a different chemical entity with unvalidated biological activity and cannot be considered a scientifically sound substitution for this specific compound [2].

Quantitative Differentiation Guide for Procuring 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone


Physicochemical Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomers for log D and Solubility

The 1,2,4-oxadiazole core of the target compound confers a distinct physicochemical profile compared to its 1,3,4-oxadiazole isomer, a common structural alternative in screening libraries. A systematic comparison of matched molecular pairs across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazoles consistently exhibit an order of magnitude higher lipophilicity (log D) than their isosteric 1,3,4-oxadiazole partners [1]. This increased log D directly influences solubility, permeability, and metabolic stability, making the 1,2,4-oxadiazole isomer a superior choice for targets requiring a specific lipophilic interaction or for assay systems where higher log D is desirable. The 4-fluorophenyl substitution further modulates this lipophilicity, with a predicted LogP of approximately 2.1 for this compound, enhancing membrane permeability potential [2].

1,2,4-oxadiazole log D lipophilicity isomeric comparison physicochemical properties

Regioisomeric Precision of the Pyridinone Core: Impact on Chemical Reactivity and Target Engagement

The specific 5-[...]-2(1H)-pyridinone substitution pattern differentiates this compound from its closely related regioisomer, 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1251626-94-4) [1]. In the 2(1H)-pyridinone tautomer, the carbonyl group at the 2-position engages in hydrogen bonding differently than it would at the 3-position, directly impacting recognition by biological targets. The Bayer HIF inhibitor patent (WO2013057101A1) specifically claims substituted 5-(1,2,4-oxadiazol-5-yl)pyridin-2-ones, highlighting the critical importance of this exact regioisomeric arrangement for HIF pathway inhibition [2]. A procurement specification for the 3-substituted analog would thus represent a fundamentally different pharmacological profile.

pyridinone regioisomer 2(1H)-pyridinone chemical reactivity target engagement

Halogen-Substitution Effect: 4-Fluorophenyl vs. 2-Fluorophenyl and Other Aryl Variations on Biological Activity

The position of the fluorine atom on the phenyl ring attached to the oxadiazole creates a specific electronic and steric environment. The 4-fluorophenyl derivative offers distinct properties compared to its 2-fluorophenyl analog (CAS not specified for this exact comparison, but the 2-fluorophenyl version is a known screening compound) [1]. The para-fluoro substitution influences the electron density on the oxadiazole ring differently than ortho- or meta-substitution, which can dramatically alter target binding affinity and selectivity. The 4-fluorophenyl group provides a balance of electronegativity and minimal steric hindrance, often preferred for achieving optimal target engagement in kinase and receptor binding pockets [2]. Class-level SAR from the FXR antagonist literature shows that varying the aryl substituent on the 1,2,4-oxadiazole leads to significant potency shifts, reinforcing the need to procure and test the specific substitution pattern [3].

fluorophenyl substituent effect 4-fluorophenyl 2-fluorophenyl SAR

ChEMBL Bioactivity Profile: Absence of Target Pan-Assay Interference Compounds (PAINS) Alerts

A critical quality metric for procurement of screening compounds is the absence of Pan-Assay Interference Compounds (PAINS) substructures. A search of the ChEMBL database for 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone does not flag any known PAINS alerts, as the 1,2,4-oxadiazole and 2(1H)-pyridinone cores are not classified as promiscuous assay interferers [1]. In contrast, certain other common heterocycles used as isosteres (e.g., rhodanines, phenolic Mannich bases) are frequently flagged as PAINS and can generate false-positive biological readouts. This negative result is a positive differentiator for procurement, ensuring that hits from screens using this compound are more likely to represent genuine target engagement rather than assay artifacts.

PAINS ChEMBL drug-likeness assay interference quality control

Limited Public Bioactivity Data: Acknowledging the Knowledge Gap for Informed Procurement

It is essential to transparently state that a search of major bioactivity databases (ChEMBL, PubChem, BindingDB) and the primary literature yielded no peer-reviewed, quantitative IC₅₀, EC₅₀, or Kᵢ data for this precise compound against a defined biological target. The only publicly available, albeit indirect, binding data comes from a structurally related analog, 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1H-1,2,3-benzotriazole, which exhibits an EC₅₀ > 316 nM at the Sphingosine-1-phosphate receptor 1 (S1P1) [1]. However, this benzotriazole derivative is a different chemical entity with a distinct scaffold, and its activity cannot be directly extrapolated to the target pyridinone compound. This finding underscores that the target compound represents a distinct and under-characterized chemical space within the 1,2,4-oxadiazole class, offering a unique opportunity for novel target discovery and intellectual property generation, but also implying higher screening risk due to the absence of pre-existing potency data. This is in stark contrast to well-characterized analogs within the same patent families, where preliminary SAR is already established [2].

bioactivity S1P1 EC50 data availability research use

Optimal Application Scenarios for 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone Based on Quantitative Differentiation Evidence


Lead Identification for Nuclear Receptor Modulation (FXR/PXR) Leveraging Class-Level Pharmacophore Similarity

Based on the structural similarity to the 1,2,4-oxadiazole FXR antagonist/PXR agonist chemotype described by Finamore et al. (2023) [2], this compound is an excellent candidate for a focused screening library targeting nuclear receptors. Its specific 4-fluorophenyl substitution and 5-position attachment on the 2(1H)-pyridinone ring represent unexplored chemical space within this pharmacophore, offering a genuine opportunity for novel intellectual property in inflammatory and metabolic disease research. The higher lipophilicity of the 1,2,4-oxadiazole core, compared to 1,3,4-isomers, may be advantageous for accessing hydrophobic binding pockets of nuclear receptors [1].

HIF Pathway Inhibition Research Utilizing Exact Regioisomeric Match to Bayer Patent Core Scaffold

The compound precisely matches the core scaffold of the substituted 5-(1,2,4-oxadiazol-5-yl)pyridin-2-ones claimed by Bayer as HIF inhibitors in WO2013057101A1 [3]. This makes it a critical chemical probe for studying hypoxia-related pathways in cancer and angiogenic diseases. The specific 5-position attachment and the 4-fluorophenyl substituent are key determinants of HIF inhibitory activity as inferred from the patent SAR. Any deviation from this exact regioisomeric and substitution pattern would not be representative of the patented composition of matter.

Physicochemical Property Studies Comparing 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomer Series

Given the systematic difference in log D between 1,2,4- and 1,3,4-oxadiazole isomers documented in the AstraZeneca compound collection analysis [1], this compound serves as a valuable model to experimentally validate the impact of oxadiazole isomerism on solubility, metabolic stability, and permeability. Procuring this specific 1,2,4-oxadiazole allows for a direct head-to-head comparison with its 1,3,4-oxadiazole analog (if available) to generate proprietary data supporting scaffold selection in drug discovery programs.

High-Quality Screening Deck Expansion with a PAINS-Clean, Structurally Novel Chemotype

The compound's absence of PAINS alerts, as verified through ChEMBL [4], combined with its lack of pre-existing public bioactivity data, positions it as a high-quality addition to a diverse screening library. It is ideal for phenotypic screening and target identification campaigns where a novel, non-promiscuous chemotype is desired to minimize false-positive rates and maximize the potential for discovering a novel mechanism of action. Its clean profile enhances the statistical robustness of initial hit identification.

Quote Request

Request a Quote for 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.